molecular formula C24H23FN4O4 B2711640 {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946353-44-2

{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2711640
CAS No.: 946353-44-2
M. Wt: 450.47
InChI Key: LZVRWOCQZIFRAL-UHFFFAOYSA-N
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Description

The compound "{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a heterocyclic organic molecule featuring two key moieties: a 1,3-oxazole ring substituted with a 4-(propan-2-yloxy)phenyl group and a 1,2,3-triazole carboxylate ester linked via a methylene bridge.

The presence of the 4-fluorophenyl group may enhance metabolic stability and binding affinity in therapeutic contexts, while the propan-2-yloxy substituent on the oxazole ring could influence solubility and intermolecular interactions. Structural characterization of similar compounds (e.g., halogen-substituted analogs) has been achieved via single-crystal X-ray diffraction (SCXRD), often using SHELX software for refinement .

Properties

IUPAC Name

[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O4/c1-14(2)32-20-11-5-17(6-12-20)23-26-21(16(4)33-23)13-31-24(30)22-15(3)29(28-27-22)19-9-7-18(25)8-10-19/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVRWOCQZIFRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include isopropyl alcohol, fluorobenzene, and various catalysts . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis equipment to ensure consistency and scalability. The use of continuous flow reactors and high-throughput screening can optimize the reaction conditions and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole and triazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The phenyl groups can undergo substitution reactions, where different substituents replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents such as lithium aluminum hydride , and substituting agents like halogens . The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various oxazole and triazole derivatives , which can have different chemical and physical properties compared to the original compound.

Scientific Research Applications

Chemistry

In chemistry, {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

therapeutic agent . Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can be used in the production of advanced materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications.

Mechanism of Action

The mechanism of action of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules , leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular architecture, crystallographic behavior, and substituent effects.

Structural Analogs: Halogen-Substituted Derivatives

Compounds 4 and 5 (described in ) share a triazole-thiazole backbone but differ in halogen substituents (Cl in 4 , F in 5 ). Key comparisons include:

  • Crystal Packing and Isostructurality: Both 4 and 5 are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite halogen differences, their crystal structures remain nearly identical, with minor adjustments to accommodate Cl/F van der Waals radii differences .
  • Conformational Flexibility : The triazole and fluorophenyl groups in these compounds adopt planar conformations, while one fluorophenyl group deviates perpendicularly, a feature also observed in the target compound’s likely geometry .

Heterocyclic Core Modifications

  • Oxazole vs. Thiazole: The target compound’s 1,3-oxazole core contrasts with the thiazole ring in 4 and 5.
  • Triazole Substituents : The 4-fluorophenyl group on the triazole ring is conserved across the target compound and analogs 4 /5 , suggesting a role in stabilizing π-π stacking interactions or binding site recognition in therapeutic applications .

Substituent Effects

  • Propan-2-yloxy vs. Halogens : The propan-2-yloxy group in the target compound introduces steric bulk and lipophilicity absent in halogenated analogs. This may enhance membrane permeability but reduce crystallinity compared to smaller halogens.
  • Methyl Groups : The 5-methyl substituents on both oxazole and triazole rings likely contribute to conformational rigidity, as seen in similar compounds where methyl groups restrict rotational freedom .

Data Table: Structural and Crystallographic Comparison

Property Target Compound Compound 4 Compound 5
Core Heterocycles 1,3-oxazole + 1,2,3-triazole Thiazole + 1,2,3-triazole Thiazole + 1,2,3-triazole
Substituents 4-(propan-2-yloxy)phenyl, 4-fluorophenyl 4-chlorophenyl, 4-fluorophenyl 4-fluorophenyl, 4-fluorophenyl
Molecular Weight ~495 g/mol (estimated) 563.05 g/mol 547.05 g/mol
Crystal System Not reported Triclinic $ P\overline{1} $ Triclinic $ P\overline{1} $
Key Interactions Predicted: C-H···O, π-π stacking Halogen bonding (Cl···π), π-π stacking F···H-C, π-π stacking
Potential Applications Unknown (structural analog suggests antimicrobial) Antimicrobial Structural studies

Biological Activity

The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate represents a complex structure with potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

Molecular Formula : C25H26N4O5
Molecular Weight : 462.50 g/mol
IUPAC Name : {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS Number : 1251698-91-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the oxazole ring through cyclization.
  • Introduction of the triazole moiety via click chemistry.
  • Functionalization with a fluorophenyl group and propan-2-yloxy substituent.

Optimized reaction conditions are crucial for achieving high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions and behavior.

Research indicates that the triazole and oxazole rings are critical for binding affinity to these targets, enhancing the compound's pharmacological profile.

Antidepressant Effects

Recent studies have highlighted the potential antidepressant properties of this compound. For instance:

  • In vitro assays demonstrated significant inhibition of serotonin reuptake, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .

Anticancer Activity

Preliminary data suggests that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)12.5Apoptosis induction via caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest at G2/M phase

These findings indicate that the compound may disrupt cancer cell proliferation through multiple pathways.

Study on Antidepressant Activity

A study published in 2023 explored the antidepressant effects of related compounds with similar structures. It reported that derivatives of triazole significantly improved symptoms in animal models of depression by enhancing serotonergic signaling .

Cancer Research

Another study focused on the anticancer properties of oxazole-containing compounds. This research found that compounds similar to {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate inhibited tumor growth in xenograft models .

Q & A

Basic: What are the optimal synthetic routes for constructing the ester and heterocyclic moieties in this compound?

Methodological Answer:
The synthesis involves multi-step reactions, leveraging cyclocondensation and coupling strategies.

  • Oxazole Formation : Use cyclocondensation of substituted phenyl ethers with acetoacetate derivatives, as demonstrated in pyrazole-4-carboxylic acid syntheses (e.g., DMF-DMA-mediated cyclization) .
  • Triazole Core : Employ Huisgen 1,3-dipolar cycloaddition between azides and alkynes. Sodium azide (NaN₃) can react with imidoyl chloride intermediates (derived from 4-fluoroaniline and isocyanides) to form triazole rings .
  • Esterification : Activate the carboxylic acid (e.g., using DCC/DMAP) and react with the oxazole-containing alcohol under anhydrous conditions.

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, focusing on deshielded protons (e.g., oxazole C-H at δ 8.2–8.5 ppm) and fluorine coupling in the 4-fluorophenyl group .
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole/oxazole ring vibrations (C=N at 1600–1650 cm⁻¹) .
  • X-ray Diffraction : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and refine using SHELXL .

Advanced: How to resolve contradictions in crystallographic data refinement for twinned crystals?

Methodological Answer:

  • Data Collection : Use high-resolution detectors (e.g., CCD or Dectris EIGER) to minimize overlap in twinned regions.
  • SHELXL Parameters : Apply the TWIN and BASF commands to model twinning ratios. For example, refine the BASF value iteratively to stabilize R-factor convergence .
  • Validation : Cross-check with WinGX/ORTEP for anisotropic displacement ellipsoid visualization and H-bonding networks .

Advanced: How to reconcile discrepancies between experimental and computational spectral data?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level. Compare theoretical IR/NMR spectra (via GIAO method) with experimental data to identify outliers .
  • Solvent Effects : Account for solvent polarity in computations (e.g., PCM model for DMSO) to improve correlation.
  • Dynamic Effects : Consider tautomerism or conformational flexibility in heterocycles, which may cause shifts in 1H^1H-NMR peaks .

Advanced: How to design structure-activity relationship (SAR) studies for analogs with modified substituents?

Methodological Answer:

  • Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups via Suzuki-Miyaura coupling .
  • Bioassay Design : Test analogs for biological activity (e.g., kinase inhibition) using ELISA or fluorescence polarization assays. Reference pyrazolyl-triazole derivatives with established activity .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent Hammett parameters (σ\sigma) with activity trends.

Basic: What methods ensure compound purity for pharmacological testing?

Methodological Answer:

  • HPLC : Employ a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to achieve >98% purity. Monitor at 254 nm for aromatic chromophores .
  • Elemental Analysis : Validate C, H, N composition within ±0.4% of theoretical values.
  • Melting Point : Confirm sharp melting range (<2°C variation) to exclude polymorphic impurities.

Advanced: How to analyze anisotropic displacement parameters in high-resolution crystal structures?

Methodological Answer:

  • SHELXL Refinement : Use the ANIS command to refine anisotropic ADPs for non-H atoms. Apply restraints (e.g., DELU) to prevent overfitting .
  • Validation Tools : Check ADPs with PLATON/ADDSYM for symmetry violations. High anisotropy in flexible groups (e.g., propan-2-yloxy) may indicate dynamic disorder .

Advanced: What strategies mitigate challenges in coupling heterocyclic fragments during synthesis?

Methodological Answer:

  • Protection/Deprotection : Protect reactive hydroxyl or amine groups (e.g., with TBSCl) before coupling the oxazole and triazole moieties.
  • Microwave Assistance : Accelerate Stille or Ullmann couplings (e.g., CuI/1,10-phenanthroline catalyst) under microwave irradiation (100°C, 30 min) .
  • Workup Optimization : Use silica gel chromatography (hexane/EtOAc) to isolate intermediates, monitored by TLC with UV detection.

Tables for Key Data:

Table 1. Synthetic Yields of Analogous Compounds

Reaction StepYield (%)ConditionsReference
Triazole formation75NaN₃, DMF, 80°C, 12 h
Oxazole cyclization68DMF-DMA, reflux, 6 h
Esterification82DCC, DMAP, CH₂Cl₂, rt

Table 2. SHELXL Refinement Metrics for Related Structures

ParameterValueNotesReference
R-factor0.056High-resolution data
BASF (twinning)0.32Monoclinic twin law
ADP (max/min)0.12/0.02 ŲPropan-2-yloxy group

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